

## Application Notes and Protocols for Studying γδ T Cell Function

Author: BenchChem Technical Support Team. Date: December 2025



A Note on Compound Identification: The initial request specified **JNJ-3534**. Our comprehensive review of publicly available scientific literature and clinical trial data did not identify a compound with this designation related to  $y\delta$  T cell function. However, the underlying scientific interest in the IL-23/IL-17 pathway, which is central to the function of a major subset of  $y\delta$  T cells, points towards two highly relevant investigational compounds from Johnson & Johnson: JNJ-77242113 (Icotrokinra), an IL-23 receptor antagonist, and JNJ-61803534, a RORyt inverse agonist. This document will focus on how these two compounds can be effectively used to study  $y\delta$  T cell function.

# I. Application Notes Scientific Background: y $\delta$ T Cells and the IL-23/IL-17 Axis

Gamma delta ( $\gamma\delta$ ) T cells are a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. They are particularly enriched at mucosal and epithelial surfaces, such as the skin, where they play a crucial role in immune surveillance, host defense, and tissue homeostasis.[1] A key effector function of certain  $\gamma\delta$  T cell subsets, particularly dermal Vy4+ cells in mice, is the production of the pro-inflammatory cytokine Interleukin-17A (IL-17A). [2]

The production of IL-17 by these cells is critically regulated by the IL-23/IL-17 axis:



- Interleukin-23 (IL-23): This cytokine, produced by myeloid cells like dendritic cells and macrophages, is a potent activator of IL-17-producing γδ T cells (often termed γδT17 cells).
   [1][3] Dermal γδ T cells constitutively express the IL-23 receptor (IL-23R), allowing them to respond rapidly to IL-23 signals in the tissue microenvironment.
- RORyt (Retinoic acid receptor-related orphan receptor gamma t): This nuclear receptor is the
  master transcription factor required for the differentiation and effector function of IL-17producing cells, including Th17 cells and yδT17 cells.[5][6] RORyt directly binds to the
  promoter regions of the II17a and II17f genes, driving their transcription.[6]

Dysregulation of the IL-23/IL-17 axis, and the resulting hyperactivity of  $\gamma\delta$  T cells, is a key pathogenic driver in several autoimmune diseases, most notably psoriasis.[1][7] Therefore, selective inhibition of this pathway offers a powerful tool for both therapeutic intervention and for studying the specific contribution of  $\gamma\delta$  T cells to inflammation.

#### **Mechanism of Action of Investigational Compounds**

a) JNJ-77242113 (Icotrokinra): IL-23 Receptor Antagonist

JNJ-77242113 is a first-in-class, orally available targeted peptide designed to selectively block the IL-23 receptor.[8] It binds with very high affinity to the IL-23R, preventing the binding of the IL-23 cytokine. This directly inhibits the initiation of the downstream signaling cascade (involving JAK2, TYK2, and STAT3), which is necessary for the activation and maintenance of pathogenic T cells, including  $\gamma\delta$ T17 cells.[3][8] By blocking this upstream signal, JNJ-77242113 prevents the activation of  $\gamma\delta$  T cells and their subsequent production of IL-17.

b) JNJ-61803534: RORyt Inverse Agonist

JNJ-61803534 is a potent and selective small molecule inverse agonist of RORyt.[9][10] Unlike a simple antagonist which blocks an activator, an inverse agonist binds to the receptor and reduces its constitutive activity. JNJ-61803534 binds to the ligand-binding domain of RORyt, inhibiting its transcriptional activity.[9] This directly suppresses the expression of RORyt target genes, including IL17A, IL17F, and IL22.[9][10] As RORyt is the master regulator of the  $\gamma$ 0T17 phenotype, JNJ-61803534 effectively shuts down the primary effector function of these cells.[5]



#### **Applications in yδ T Cell Research**

These compounds serve as precise tools to dissect the role of the IL-23/IL-17 axis in  $\gamma\delta$  T cell biology:

- In Vitro/Ex Vivo:
  - Determine the necessity of IL-23 signaling for yδ T cell activation, proliferation, and cytokine production in co-culture systems or whole blood assays.
  - $\circ$  Investigate the direct effect of RORyt inhibition on the transcriptome and cytokine profile of isolated y $\delta$  T cells.
  - Study the differential effects on various  $y\delta$  T cell subsets (e.g.,  $V\delta 1$  vs.  $V\delta 2$  in humans).
- In Vivo (Preclinical Models):
  - $\circ$  Elucidate the contribution of the  $\gamma\delta$ T17 axis in animal models of inflammatory disease (e.g., imiquimod-induced psoriasis).
  - $\circ$  Assess the impact of pathway inhibition on the infiltration, localization, and function of  $\gamma\delta$  T cells within inflamed tissues.
  - $\circ$  Differentiate the roles of  $\gamma\delta$  T cells versus Th17 cells in disease pathogenesis by observing the effects of these highly selective agents.

#### **II. Data Presentation**

Table 1: In Vitro Potency and Affinity of JNJ-77242113 and JNJ-61803534



| Compound             | Target                         | Assay                               | Species             | Value  | Reference(s |
|----------------------|--------------------------------|-------------------------------------|---------------------|--------|-------------|
| JNJ-<br>77242113     | IL-23<br>Receptor              | Binding<br>Affinity (KD)            | Human               | 7.1 pM | [8]         |
| IL-23<br>Signaling   | pSTAT3<br>Inhibition<br>(IC50) | Human<br>PBMCs                      | 5.6 pM              | [8]    |             |
| IFNy<br>Production   | Inhibition<br>(IC50)           | Human NK<br>Cells                   | 18.4 pM             | [8]    |             |
| IFNy<br>Production   | Inhibition<br>(IC50)           | Human<br>Whole Blood<br>(Healthy)   | 11 pM               | [8]    | -           |
| IFNy<br>Production   | Inhibition<br>(IC50)           | Human<br>Whole Blood<br>(Psoriasis) | 9 pM                | [8]    | _           |
| JNJ-<br>61803534     | RORyt                          | Transcription al Reporter           | Human<br>(HEK-293T) | 9.6 nM | [11]        |
| IL-17A<br>Production | Inhibition<br>(IC50)           | Human CD4+<br>T cells               | 19 nM               | [11]   |             |
| IL-17F<br>Production | Inhibition<br>(IC50)           | Human CD4+<br>T cells               | 22 nM               | [11]   |             |
| IL-22<br>Production  | Inhibition<br>(IC50)           | Human CD4+<br>T cells               | 27 nM               | [11]   | _           |
| IL-17A<br>Production | Inhibition<br>(IC50)           | Rat T cells                         | 330 nM              | [1]    |             |

# III. Experimental Protocols & Visualizations Protocol 1: Ex Vivo Whole Blood Assay for IL-23 Pathway Inhibition



### Methodological & Application

Check Availability & Pricing

This protocol is designed to assess the ability of a compound (e.g., JNJ-77242113) to inhibit IL-23-induced cytokine production in human whole blood.

Workflow Diagram:









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological inhibition of RORyt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermal Vy4 +T cells enhance the IMQ-induced psoriasis-like skin inflammatidon in rechallenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Standardized Whole Blood Assay and Bead-Based Cytokine Profiling Reveal Commonalities and Diversity of the Response to Bacteria and TLR Ligands in Cattle [frontiersin.org]
- 4. biocompare.com [biocompare.com]
- 5. Simple and robust two-step ex vivo whole blood stimulation assay suitable for investigating IL-17 pathway in a clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JCI Roryt+ innate lymphocytes and γδ T cells initiate psoriasiform plaque formation in mice [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. RORyt inhibition selectively targets IL-17 producing iNKT and yδ-T cells enriched in Spondyloarthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comparing Mouse and Human Tissue-Resident yδ T Cells [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying γδ T Cell Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192960#jnj-3534-for-studying-t-cell-function]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com